molecular formula C12H9NO3 B142428 3'-Nitro-[1,1'-biphenyl]-3-ol CAS No. 136539-67-8

3'-Nitro-[1,1'-biphenyl]-3-ol

Cat. No.: B142428
CAS No.: 136539-67-8
M. Wt: 215.2 g/mol
InChI Key: WNJTYKRGWYTCCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-[1,1’-biphenyl]-3-ol typically involves the nitration of biphenyl. One common method is the reaction of biphenyl with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of 3’-Nitro-[1,1’-biphenyl]-3-ol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: 3’-Nitro-[1,1’-biphenyl]-3-ol can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3’-Amino-[1,1’-biphenyl]-3-ol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Nitro-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-Nitrobiphenyl: Similar structure but lacks the hydroxyl group.

    4-Nitrobiphenyl: Nitro group positioned differently on the biphenyl structure.

    2-Nitrobiphenyl: Nitro group attached to the second position of the biphenyl.

Uniqueness: 3’-Nitro-[1,1’-biphenyl]-3-ol is unique due to the presence of both a nitro group and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJTYKRGWYTCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577838
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136539-67-8
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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